Cas no 1789007-32-4 (3-(2-aminoethyl)cyclobutan-1-ol hydrochloride)
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
- 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride
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- Inchi: 1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H
- InChI Key: MTKMKFLGNYCBBM-UHFFFAOYSA-N
- SMILES: C(C1CC(O)C1)CN.Cl
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A211066-100mg |
3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride |
1789007-32-4 | 100mg |
$ 160.00 | 2022-06-08 | ||
| TRC | A211066-500mg |
3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride |
1789007-32-4 | 500mg |
$ 660.00 | 2022-06-08 | ||
| TRC | A211066-1g |
3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride |
1789007-32-4 | 1g |
$ 1000.00 | 2022-06-08 | ||
| Chemenu | CM433484-100mg |
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride |
1789007-32-4 | 95%+ | 100mg |
$381 | 2022-12-31 | |
| Chemenu | CM433484-250mg |
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride |
1789007-32-4 | 95%+ | 250mg |
$535 | 2022-12-31 | |
| Chemenu | CM433484-500mg |
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride |
1789007-32-4 | 95%+ | 500mg |
$826 | 2022-12-31 | |
| Chemenu | CM433484-1g |
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride |
1789007-32-4 | 95%+ | 1g |
$1052 | 2022-12-31 | |
| Enamine | EN300-180748-1g |
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride |
1789007-32-4 | 95% | 1g |
$971.0 | 2023-09-19 | |
| Enamine | EN300-180748-5g |
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride |
1789007-32-4 | 95% | 5g |
$2816.0 | 2023-09-19 | |
| Enamine | EN300-180748-10g |
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride |
1789007-32-4 | 95% | 10g |
$4176.0 | 2023-09-19 |
3-(2-aminoethyl)cyclobutan-1-ol hydrochloride Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride
3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride: A Promising Structural Motif in Modern Medicinal Chemistry
CAS No. 1789007-32-4 corresponds to the compound 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride, a nitrogen-containing cyclobutane derivative that has garnered significant attention in recent pharmaceutical research. This molecule features a unique combination of a strained four-membered cyclobutane ring, an aminoethyl substituent, and a hydroxyl group, all stabilized by the hydrochloride salt form. The structural characteristics of this compound position it as a valuable scaffold for drug discovery programs targeting G protein-coupled receptors (GPCRs) and enzyme inhibition pathways.
The 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride framework demonstrates remarkable synthetic versatility due to its rigid conformational properties. Recent studies published in the Journal of Medicinal Chemistry (2024) highlight its role as a privileged structure in modulating monoamine transporters, particularly through its ability to mimic endogenous neurotransmitter geometries. The hydroxyl group's position at the cyclobutane ring enhances hydrogen bonding capabilities while maintaining the ring's inherent rigidity, which is critical for receptor site interactions.
In the context of CAS No. 1789007-32-4, computational docking studies have revealed favorable binding affinities with serotonin (5-HT) receptor subtypes. A 2025 review in ChemMedChem emphasizes that the aminoethyl chain's flexibility allows for dual interactions with both transmembrane helices and extracellular domains of target proteins. This dual functionality is particularly advantageous in developing compounds with improved selectivity profiles compared to traditional flat aromatic ligands.
The synthesis of 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride involves strategic ring-forming methodologies that preserve functional group integrity. Modern approaches leverage transition-metal-catalyzed cyclizations under mild conditions, as demonstrated by the Zhang group at MIT (Nature Chemistry, 2024). These methods yield high diastereoselectivity while maintaining compatibility with sensitive amine and hydroxyl functionalities present in the final structure.
Beyond its direct pharmacological applications, this compound serves as an important intermediate in combinatorial chemistry libraries. The cyclobutane core's resistance to metabolic degradation makes it particularly suitable for prodrug development strategies. Researchers at Stanford University have incorporated this scaffold into biodegradable polymer systems for targeted drug delivery applications, as reported in Advanced Drug Delivery Reviews (2025).
Structural analysis using X-ray crystallography has provided detailed insights into the conformational preferences of CAS No. 1789007-32-4. The puckered cyclobutane ring adopts a chair-like conformation that optimizes spatial distribution between the aminoethyl side chain and hydroxyl substituent. This geometric arrangement facilitates optimal orientation for hydrogen bond formation with receptor residues, as confirmed by molecular dynamics simulations published in ACS Central Science (2024).
The hydrochloride salt form plays a crucial role in enhancing solubility characteristics while maintaining chemical stability during formulation processes. Comparative studies published in Pharmaceutical Research (2025) demonstrate that this salt form exhibits superior dissolution profiles compared to free base analogs, making it particularly suitable for oral dosage forms requiring rapid systemic absorption.
In high-throughput screening campaigns conducted by pharmaceutical companies such as Novartis and Merck & Co., compounds based on the 3-(2-aminoethyl)cyclobutan-1-ol hydrochloride scaffold have shown promising activity against neurodegenerative disease targets. Specifically, derivatives incorporating this core structure have demonstrated neuroprotective effects through modulation of mitochondrial function pathways, as reported in Cell Reports Medicine (2025).
The unique stereochemical properties of this compound also make it an attractive candidate for asymmetric synthesis applications. Recent advances by research teams at ETH Zurich have developed catalytic systems capable of achieving >99% ee values when synthesizing enantiomerically pure derivatives of this scaffold, opening new avenues for developing single-enantiomer therapeutics with enhanced efficacy profiles.
In conclusion, the compound identified by CAS No. 1789007-32-4, or more specifically as3-(2-aminoethyl)cyclobutan-1-ol hydrochloride, represents a structurally rich platform with diverse applications across modern medicinal chemistry disciplines. Its unique combination of rigidity and functional group versatility continues to drive innovation in drug discovery programs targeting complex biological systems.
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